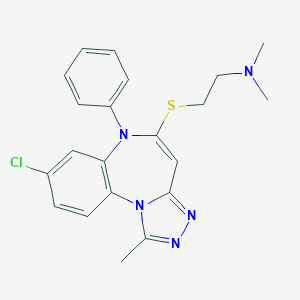
5-((N,N-Dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((N,N-Dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine, also known as DMAPT, is a synthetic compound that has gained attention in recent years for its potential as a therapeutic agent in cancer treatment. In
Wirkmechanismus
5-((N,N-Dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine inhibits the activity of NF-κB by preventing its translocation from the cytoplasm to the nucleus, where it activates genes involved in cell survival and proliferation. This inhibition leads to the downregulation of genes involved in inflammation and cell survival, ultimately leading to apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
5-((N,N-Dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system. These effects are primarily mediated through the inhibition of NF-κB activity.
Vorteile Und Einschränkungen Für Laborexperimente
5-((N,N-Dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine has several advantages for lab experiments, including its high potency and specificity for NF-κB inhibition, as well as its ability to enhance the efficacy of chemotherapy. However, its limited solubility and potential toxicity at high doses can be challenging for experimental design.
Zukünftige Richtungen
Future research on 5-((N,N-Dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine should focus on optimizing its synthesis method to improve yield and purity, as well as investigating its potential as a therapeutic agent in combination with other chemotherapy drugs. Additionally, further studies on the mechanism of action and potential side effects of 5-((N,N-Dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine are needed to fully understand its therapeutic potential.
Synthesemethoden
5-((N,N-Dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine is synthesized through a multi-step process involving the reaction of 8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine with N,N-dimethylaminoethylthiol. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure to ensure optimal yield and purity.
Wissenschaftliche Forschungsanwendungen
5-((N,N-Dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine has shown potential as a therapeutic agent in cancer treatment due to its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in regulating inflammation and cell survival. NF-κB is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and increase the sensitivity of cancer cells to chemotherapy.
Eigenschaften
CAS-Nummer |
153901-48-5 |
|---|---|
Produktname |
5-((N,N-Dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine |
Molekularformel |
C21H22ClN5S |
Molekulargewicht |
412 g/mol |
IUPAC-Name |
2-[(8-chloro-1-methyl-6-phenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-yl)sulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C21H22ClN5S/c1-15-23-24-20-14-21(28-12-11-25(2)3)27(17-7-5-4-6-8-17)19-13-16(22)9-10-18(19)26(15)20/h4-10,13-14H,11-12H2,1-3H3 |
InChI-Schlüssel |
SEHDRNYESKPGDH-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)N(C(=C2)SCCN(C)C)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)N(C(=C2)SCCN(C)C)C4=CC=CC=C4 |
Andere CAS-Nummern |
153901-48-5 |
Synonyme |
5-((N,N-dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine RL 236 RL-236 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)
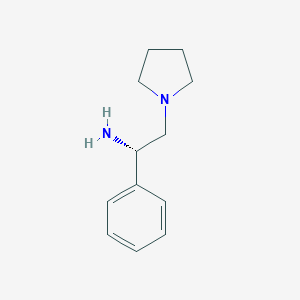

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)
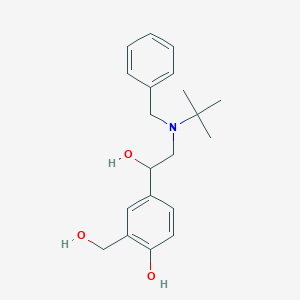
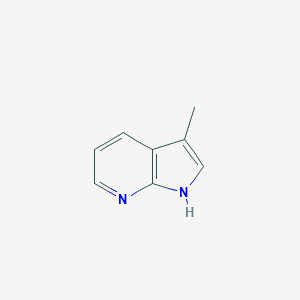
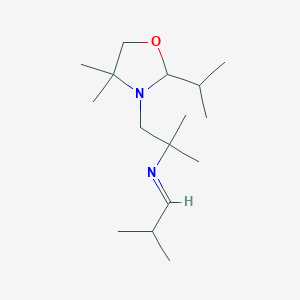
![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)

![N-[2-(1H-indol-3-yl)ethyl]tricosanamide](/img/structure/B138293.png)
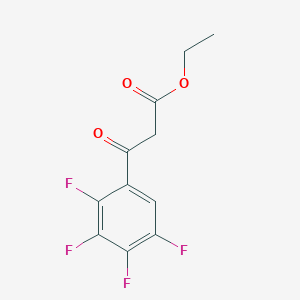

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)
![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)